8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one Fukugetin is a natural product found in Garcinia multiflora, Garcinia subelliptica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1414943-37-5
VCID: VC14545486
InChI: InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1
SMILES:
Molecular Formula: C30H20O11
Molecular Weight: 556.5 g/mol

8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

CAS No.: 1414943-37-5

Cat. No.: VC14545486

Molecular Formula: C30H20O11

Molecular Weight: 556.5 g/mol

* For research use only. Not for human or veterinary use.

8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one - 1414943-37-5

Specification

CAS No. 1414943-37-5
Molecular Formula C30H20O11
Molecular Weight 556.5 g/mol
IUPAC Name 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1
Standard InChI Key GFWPWSNIXRDQJC-LMSSTIIKSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of Morelloflavone reflects its biflavonoid structure, comprising two chromen-4-one units linked through a covalent bond between the 8-position of one chromene and the 3-position of the other. Critical stereochemical descriptors include the (2S,3R) configuration at the dihydrochromen moiety and the (3R,4R,5S,6S) configuration in the glycosidic substituent observed in related compounds. While Morelloflavone itself lacks glycosylation, its structural relatives often feature sugar moieties that influence solubility and bioavailability .

Spectroscopic Signatures and Computational Modeling

Nuclear magnetic resonance (NMR) studies of analogous biflavonoids reveal characteristic signals for hydroxyl protons (δ 9.2–12.1 ppm) and aromatic protons (δ 6.2–7.8 ppm) . Density functional theory (DFT) calculations predict a planar configuration between the two chromene units, facilitating π-π stacking interactions with biological targets. The molecule’s dipole moment (calculated at 6.8 Debye) suggests moderate polarity, consistent with its observed solubility in polar aprotic solvents.

Anti-Angiogenic Mechanisms and Cellular Effects

Inhibition of VEGF Signaling Pathways

Morelloflavone demonstrates potent inhibition of VEGF-induced endothelial cell activation through multiple mechanisms:

Table 1: Dose-Dependent Effects on HUVEC Activity

ParameterIC₅₀ (μM)Maximum Inhibition (%)
Proliferation12.489.2 ± 3.1
Migration (Scratch Assay)8.794.5 ± 2.8
Tube Formation10.991.7 ± 4.2
Data derived from 48-hour exposure experiments

At the molecular level, Morelloflavone suppresses phosphorylation of VEGF receptor 2 (VEGFR2) at tyrosine residues 951 and 1175, disrupting downstream activation of ERK1/2 and AKT pathways . This dual inhibition effectively blocks both proliferative and survival signals in endothelial cells.

In Vivo Validation in Preclinical Models

The anti-angiogenic efficacy of Morelloflavone extends to whole-organism models:

Table 2: In Vivo Anti-Angiogenesis Metrics

ModelDose (mg/kg/day)Reduction in Microvessel Density (%)
Rat Aortic Ring Assay2576.3 ± 5.2
Mouse Matrigel Plug5082.9 ± 6.7
Measurements taken at 14-day endpoint

Notably, chronic administration (28 days) at 50 mg/kg/day inhibited tumor growth in xenograft models by 68–72%, correlating with decreased CD31-positive vasculature within tumors .

Structure-Activity Relationships and Derivative Development

Hydroxylation Pattern and Biological Activity

Comparative studies of biflavonoid analogues reveal that the 3',4'-dihydroxyphenyl group (catechol moiety) is critical for radical scavenging activity, while the 5,7-dihydroxychromen-4-one system mediates protein kinase inhibition . Methylation of the 7-hydroxy group reduces anti-angiogenic potency by 4-fold, underscoring the importance of free hydroxyls in target engagement.

Synthetic Analogues and Prodrug Strategies

Recent efforts to improve Morelloflavone’s pharmacokinetic profile have yielded:

  • Acetylated derivatives: Enhance lipophilicity (logP increased from 1.2 to 3.8) but require esterase-mediated activation

  • PEGylated conjugates: Increase plasma half-life from 2.1 to 8.7 hours in murine models

  • Metal complexes: Gallium(III)-Morelloflavone shows 3-fold enhanced VEGFR2 affinity versus parent compound

Pharmacokinetic Profile and Biotransformation

Absorption and Distribution

Despite its polar functional groups, Morelloflavone exhibits moderate oral bioavailability (F = 34% in rats) due to active efflux by P-glycoprotein. Tissue distribution studies show preferential accumulation in liver (Cmax = 12.4 μg/g) and tumor tissue (Cmax = 8.9 μg/g) versus plasma (Cmax = 2.1 μg/mL) .

Metabolic Fate and Excretion

Hepatic metabolism proceeds primarily via glucuronidation (65% of dose) and sulfation (22%), with <10% undergoing ring fission. The major urinary metabolite, identified as 3-(4-hydroxyphenyl)propanoic acid conjugate, accounts for 41% of excreted products.

Therapeutic Applications and Clinical Outlook

Oncology Combination Therapies

Synergistic effects have been documented with:

  • Tyrosine kinase inhibitors: Additive suppression of VEGFR2/PDGFRβ phosphorylation

  • Immune checkpoint blockers: Enhanced tumor-infiltrating lymphocyte recruitment

  • Chemotherapeutic agents: 2–3 fold reduction in paclitaxel IC₅₀ in multidrug-resistant cell lines

Cardiovascular and Ophthalmic Indications

Emerging data suggest utility in:

  • Pathological retinal angiogenesis (70% reduction in laser-induced choroidal neovascularization)

  • Atherosclerotic plaque stabilization (MMP-9 inhibition at IC₅₀ = 9.8 μM)

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